1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran

Description

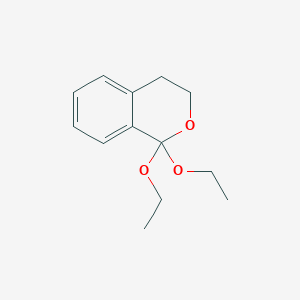

1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran is a bicyclic organic compound featuring a benzopyran core fused with a dihydro-pyran ring. The structure includes two ethoxy groups at the 1-position of the pyran ring, which confer unique steric and electronic properties. This compound belongs to the class of isochroman derivatives (3,4-dihydro-1H-2-benzopyrans), which are known for their bioactivity, including antioxidant and anti-inflammatory effects . The diethoxy substitution likely enhances its stability and modulates solubility, making it distinct from simpler analogs like isochroman (3,4-dihydro-1H-2-benzopyran) or chroman (3,4-dihydro-2H-1-benzopyran) .

Properties

CAS No. |

87823-62-9 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1,1-diethoxy-3,4-dihydroisochromene |

InChI |

InChI=1S/C13H18O3/c1-3-14-13(15-4-2)12-8-6-5-7-11(12)9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

LZIWDIYOODWGGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C2=CC=CC=C2CCO1)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran typically involves the reaction of 3,4-dihydro-2H-pyran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with various biological effects.

Medicine: Research is ongoing to investigate its potential therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Isochromans and Chromans

Isochroman (3,4-dihydro-1H-2-benzopyran)

- Molecular Formula : C₉H₁₀O

- CAS No.: 493-05-0

- Properties : A colorless liquid with a boiling point of 207–209°C. Isochroman derivatives exhibit antioxidant and antiplatelet aggregation activities .

- Key Difference : Lacks the 1,1-diethoxy substitution, resulting in lower steric hindrance and reduced lipophilicity compared to 1,1-diethoxy derivatives.

Chroman (3,4-dihydro-2H-1-benzopyran)

- Molecular Formula : C₉H₁₀O

- CAS No.: 493-08-3

- Properties : Structurally isomeric to isochroman, with a different ring fusion. Chroman derivatives are less studied for bioactivity but serve as precursors in fragrance synthesis.

Table 1: Structural and Physical Comparison

Functional Analogs: Sulfur-Containing Derivatives

3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxide (Benzothiopyrans)

- Example: 4-(3-Chlorophenyl)-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide Molecular Formula: C₁₅H₁₄ClO₂S Melting Point: Not explicitly stated (amorphous powder) Bioactivity: Exhibits cathepsin L inhibition and α1-adrenoceptor antagonism .

- Key Difference : The sulfur atom and sulfone group increase polarity and metabolic stability compared to oxygen-based benzopyrans.

Table 2: Comparison with Sulfur Analogs

Substituent-Modified Derivatives

4-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran

- Molecular Formula : C₁₆H₁₆O₂

- Hazards : Acute toxicity (oral, dermal) and respiratory irritation .

- Key Difference : The methoxyphenyl group enhances aromatic interactions but lacks the ethoxy groups’ steric effects.

3-Propyl-3,4-dihydroisochromen-1-one

- Molecular Formula : C₁₂H₁₄O₂

- CAS No.: 68062-36-2

Table 3: Substituent Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.